molecular formula C11H11ClFN3 B1426745 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338690-03-1

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1426745
CAS No.: 1338690-03-1
M. Wt: 239.67 g/mol
InChI Key: NYGSMSFYRILYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is a substituted triazole derivative featuring a chloromethyl group at position 4, an ethyl group at position 5, and a 4-fluorophenyl moiety at position 1 of the triazole ring.

Properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c1-2-11-10(7-12)14-15-16(11)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGSMSFYRILYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like DMSO or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity
Triazole derivatives are renowned for their antimicrobial properties. Research indicates that 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are as follows:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

b. Anti-inflammatory Properties
The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that it could reduce TNF-α levels by approximately 44% to 60% at optimal concentrations, indicating its potential use in treating inflammatory diseases .

c. Antiproliferative Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in various human cancer cell lines at concentrations ranging from 25 to 100 µg/mL. This positions it as a candidate for further development as an anticancer agent .

Case Studies

Several case studies have explored the biological activities of triazole derivatives, including the compound :

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial efficacy of several triazole derivatives, including this compound. It concluded that the compound exhibited superior activity compared to standard antibiotics like ampicillin and tetracycline .
  • Anticancer Properties Investigation : Another investigation using multicellular spheroids assessed the efficacy of the compound against various cancer cell lines. The results demonstrated significant cytotoxicity and potential for use in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Isostructural Halogen-Substituted Triazoles

Compounds 4 and 5 (from –3) are structurally analogous triazoles where the only difference is the halogen substituent (Cl in 4 vs. Br in 5). Both crystallize in triclinic systems (space group P̄1) with two independent molecules in the asymmetric unit. Despite differing halogens, their crystal structures are nearly identical, requiring only minor packing adjustments. This highlights the robustness of the triazole core in maintaining structural integrity despite substituent changes .

Table 1: Structural Comparison of Halogen-Substituted Triazoles
Compound Substituent (Position) Crystal System Space Group Key Structural Feature
4 (–3) Cl (aryl) Triclinic P̄1 Planar triazole core; perpendicular fluorophenyl group
5 (–3) Br (aryl) Triclinic P̄1 Identical to 4 with adjusted halogen packing
Target Compound Cl (chloromethyl) N/A* N/A* Likely planar core with reactive Cl site

*Crystallographic data for the target compound is unavailable in the evidence.

Impact of Substituent Position and Identity

  • Chloromethyl vs. Methyl/Ethyl Groups: The chloromethyl group in the target compound introduces a reactive site absent in analogs like 5-methyl-1-(4-fluorophenyl)-1H-1,2,3-triazole ().
  • Fluorophenyl Orientation : In 4 and 5 , one fluorophenyl group is perpendicular to the triazole plane, influencing π-π stacking. Similar steric effects may occur in the target compound .

Electron-Withdrawing Effects

  • Trifluoromethyl vs. Chloromethyl: Trifluoromethyl groups () deactivate triazole cores, complicating Sonogashira couplings. In contrast, chloromethyl groups are more nucleophilic, enabling diverse derivatization .

Pharmacological and Functional Potential

  • Antimicrobial Activity : Compound 4 (chlorophenyl-substituted) exhibits antimicrobial properties, suggesting the target compound’s chloromethyl group could enhance bioactivity via covalent interactions .
  • Therapeutic Scaffolds : Fluorophenyl and chloromethyl motifs are common in drug design (e.g., antifungal agents), though the ethyl group in the target compound may increase lipophilicity compared to methyl analogs .
Table 2: Functional Group Impact on Properties
Compound Key Substituent Reactivity/Bioactivity Consideration
Target Compound Chloromethyl (C-4) Nucleophilic substitution hotspot
4 (–3) Chlorophenyl (aryl) Antimicrobial activity
6g () Trifluoromethyl (pyrazole) Electron-withdrawing; hinders cross-coupling
3o () Methoxybenzyl (N-1) Enhanced solubility via polar group

Biological Activity

4-(Chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is a synthetic heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)triazole
  • Molecular Formula : C11H11ClFN3
  • CAS Number : 1338690-03-1
  • Molecular Weight : 239.67 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to modifications that enhance its biological efficacy. This compound may inhibit specific enzymes involved in inflammatory pathways and exhibit antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast Cancer)9.7 ± 1.6
Compound BIGR39 (Melanoma)22.3 ± 2.5
Compound CPanc-1 (Pancreatic Carcinoma)26.2 ± 1.0

These studies indicate that triazole derivatives can selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has shown that compounds with triazole structures exhibit activity against a range of bacteria and fungi. The presence of the chloromethyl and ethyl groups in the structure may enhance this activity by facilitating interactions with microbial targets.

Other Biological Activities

In addition to anticancer and antimicrobial properties, triazoles like this compound have been investigated for their potential as anticonvulsants and in treating other conditions such as diabetes due to their ability to modulate various biological pathways .

Study on Anticancer Properties

A comprehensive study assessed the cytotoxicity of several triazole derivatives against human melanoma and breast cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced the compounds' effectiveness against cancer cells. Notably, derivatives with fluorine substitutions exhibited enhanced selectivity towards cancer cells compared to non-cancerous fibroblasts .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of triazole derivatives against Mycobacterium tuberculosis and other pathogens. Compounds similar to this compound displayed promising results, suggesting their potential role in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole, and how do reaction parameters influence regioselectivity?

  • Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for synthesizing 1,2,3-triazoles. For this compound, regioselectivity is ensured by the Cu(I) catalyst, which favors 1,4-disubstituted triazoles. Key parameters include:

  • Catalyst loading : Optimizing Cu(I) concentration (e.g., 5–10 mol%) to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature : Mild conditions (25–60°C) improve yield and purity.
  • Substrate design : Pre-functionalized azides and alkynes (e.g., 4-fluorophenyl azide and chloromethyl-ethyl alkyne precursors) ensure correct substitution .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and absence of regioisomers.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration and detects conformational anomalies. Software like SHELXL or WinGX is used for refinement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloromethyl group in further functionalization?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the chloromethyl group. Key insights include:

  • Nucleophilic substitution : The Cl atom’s electrophilicity is influenced by the triazole ring’s electron-withdrawing effect.
  • Steric effects : Ethyl and fluorophenyl substituents may hinder access to the chloromethyl site.
  • Solvent models : PCM (Polarizable Continuum Model) predicts solvation effects on reaction pathways .

Q. What strategies resolve discrepancies in crystallographic data, such as disorder in the chloromethyl or ethyl groups?

  • Answer : Refinement protocols in SHELXL address disorder:

  • Thermal ellipsoid analysis : High displacement parameters (ADPs) indicate dynamic disorder.
  • Multi-component modeling : Split positions for Cl and CH2_2 groups with occupancy refinement.
  • Constraints : Applying SIMU/DELU restraints to stabilize refinement convergence .

Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties in biological studies?

  • Answer : The 4-fluorophenyl group enhances:

  • Lipophilicity : Measured via logP calculations, improving membrane permeability.
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
  • Target binding : Fluorine’s electronegativity strengthens hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of the triazole ring under acidic conditions?

  • Answer : Stability varies with substitution patterns:

  • Experimental validation : Perform pH-dependent degradation studies (e.g., HPLC monitoring at pH 1–7).
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, F) stabilize the triazole ring against acid hydrolysis.
  • Comparative studies : Benchmark against analogous compounds (e.g., 1,4-disubstituted triazoles) to identify structural determinants of stability .

Methodological Tables

Table 1 : Example Reaction Conditions for CuAAC Synthesis

ParameterOptimal RangeImpact on Yield/Regioselectivity
Cu(I) Catalyst5–10 mol%Higher loading → faster kinetics
SolventDMF or THFDMF enhances polarity-driven rate
Temperature25–60°C>60°C may degrade azide precursors
Reaction Time12–24 hoursProlonged time → side reactions
Substoichiometric Azide1.2 equivalentsEnsures complete alkyne consumption

Table 2 : Crystallographic Refinement Metrics (Example)

ParameterValueSoftware/Tool
R-factor<0.05SHELXL
wR2^2<0.15WinGX
Displacement ModelAnisotropic ADPsORTEP
Disorder HandlingSplit occupancySHELX

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-5-ethyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.